2-[2-(Thiophen-2-yl)propyl]benzonitrile
Description
2-[2-(Thiophen-2-yl)propyl]benzonitrile is an organic compound featuring a benzonitrile core substituted with a propyl chain terminating in a thiophene ring. The benzonitrile group (C₆H₅–CN) confers strong electron-withdrawing properties, while the thiophene moiety (C₄H₃S) introduces aromaticity and sulfur-mediated electronic effects. This structural combination makes the compound of interest in materials science, pharmaceuticals, and catalysis, though its specific applications are less documented compared to analogs.
The compound’s synthesis likely involves palladium-catalyzed C–H activation or cross-coupling reactions, as seen in structurally related thiophene-benzonitrile derivatives . Key characterization methods include ¹H/¹³C NMR, HRMS, and melting point analysis, which are standard for verifying purity and structure in such systems.
Properties
CAS No. |
56662-17-0 |
|---|---|
Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylpropyl)benzonitrile |
InChI |
InChI=1S/C14H13NS/c1-11(14-7-4-8-16-14)9-12-5-2-3-6-13(12)10-15/h2-8,11H,9H2,1H3 |
InChI Key |
YOSFBEDUPZPXLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1C#N)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiophen-2-yl)propyl]benzonitrile typically involves the coupling of thiophene derivatives with benzonitrile precursors. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the thiophene and benzonitrile units . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiophen-2-yl)propyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[2-(Thiophen-2-yl)propyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[2-(Thiophen-2-yl)propyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related compounds and their properties:
Key Observations:
Synthetic Yields: Compounds with direct aryl-aryl couplings (e.g., 34a, 80% yield) outperform those requiring multiple functionalizations (e.g., 35a, 41% yield) .
Electronic Effects: The benzonitrile group enhances electron withdrawal compared to non-nitrile derivatives (e.g., 34a). This could stabilize charge-transfer interactions in materials applications.
Flexibility vs. Rigidity : The propyl spacer in the target compound introduces conformational flexibility, contrasting with rigid systems like 32b or pharmaceutical derivatives (e.g., Rotigotine Hydrochloride ).
Physicochemical Properties
- Thermal Stability : Melting points for benzonitrile-thiophene hybrids vary widely (e.g., 32b: 130–132°C ). Bulky substituents (e.g., thiazole in 32b) may enhance crystallinity, whereas flexible linkers (as in the target compound) could reduce melting points.
Spectroscopic and Computational Insights
- ¹H/¹³C NMR : Thiophene protons typically resonate at δ 6.8–7.5 ppm, while benzonitrile carbons appear near δ 110–120 ppm . The propyl chain’s methylene groups would show signals at δ 1.5–2.5 ppm (¹H) and δ 20–35 ppm (¹³C).
- Computational Studies : Density-functional theory (DFT) methods, such as those incorporating exact-exchange terms (e.g., B3LYP ), could predict electronic properties, including HOMO-LUMO gaps influenced by the thiophene-benzonitrile conjugation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
